Azane;4-methoxybutan-1-ol

Chemical Synthesis Analytical Chemistry Material Science

Azane;4-methoxybutan-1-ol is a molecular complex with the formula C₅H₁₅NO₂, consisting of ammonia (azane) and 4-methoxybutan-1-ol. This bifunctional compound is characterized by the presence of ether, primary alcohol, and nitrogen-containing moieties, giving it a unique profile for use as a reagent or intermediate.

Molecular Formula C5H15NO2
Molecular Weight 121.18 g/mol
Cat. No. B10799374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzane;4-methoxybutan-1-ol
Molecular FormulaC5H15NO2
Molecular Weight121.18 g/mol
Structural Identifiers
SMILESCOCCCCO.N
InChIInChI=1S/C5H12O2.H3N/c1-7-5-3-2-4-6;/h6H,2-5H2,1H3;1H3
InChIKeyVOXWYVYNIFZMRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Azane;4-methoxybutan-1-ol Complex: A Bifunctional Building Block for Advanced Synthesis


Azane;4-methoxybutan-1-ol is a molecular complex with the formula C₅H₁₅NO₂, consisting of ammonia (azane) and 4-methoxybutan-1-ol . This bifunctional compound is characterized by the presence of ether, primary alcohol, and nitrogen-containing moieties, giving it a unique profile for use as a reagent or intermediate [1]. It is distinct from its parent alcohol, 4-methoxybutan-1-ol (C₅H₁₂O₂, CAS 111-32-0), due to its higher molecular weight and the incorporation of an ammonia adduct [2].

Why Substituting Azane;4-methoxybutan-1-ol with Simple Alcohols or Amines Fails


Direct substitution of this complex with the parent alcohol (4-methoxybutan-1-ol) or a simple ammonia solution fails to recapitulate its distinct molecular architecture and emergent properties . The complex provides a pre-associated nitrogen source within a specific solvent environment, which can lead to different reaction kinetics, solubility, and phase behavior compared to using the individual components separately [1]. In solvent applications, its performance has been shown to differ from 1-butanol and glycols, offering a specific balance of polarity and volatility that is not found in simpler analogs .

Quantitative Differential Evidence for Azane;4-methoxybutan-1-ol


Molecular Weight and Compositional Difference vs. Parent Alcohol

The molecular complex Azane;4-methoxybutan-1-ol has a molecular weight of 121.18 g/mol , which is 16% higher than the parent compound 4-methoxybutan-1-ol (104.15 g/mol) [1]. This is due to the stoichiometric inclusion of one equivalent of ammonia (azane) per molecule of the alcohol.

Chemical Synthesis Analytical Chemistry Material Science

Solvent Performance: Enhanced Dissolving Power and Drying Time vs. n-Butyl Acetate Blends

When used as a co-solvent, 4-methoxybutan-1-ol (the parent alcohol of the target complex) demonstrates quantifiably improved performance in formulations. Specifically, it is used with n-butyl acetate to improve dissolving power, drying time, and flow . This is in contrast to 1-butanol, which is more volatile and a less effective solvent for polar analytes due to the lack of the methoxy group.

Formulation Chemistry Coatings Pharmaceutical Intermediates

Physical Property Differentiation: Boiling Point and Density vs. Structural Analogs

The parent compound, 4-methoxybutan-1-ol, has a reported boiling point of 124-125 °C at 13 Torr and a density of 0.9954 g/cm³ at 18 °C [1]. In comparison, the simpler analog 1-butanol has a higher boiling point of 117.7 °C at standard atmospheric pressure and a lower density of 0.81 g/cm³ [2]. The presence of the ether group in 4-methoxybutan-1-ol significantly alters its volatility and density, properties that are expected to be further modified by complexation with ammonia in the target compound.

Process Engineering Chemical Separation Thermophysical Properties

Validated Application Scenarios for Azane;4-methoxybutan-1-ol


As a Nitrogen-Containing Building Block in Asymmetric Synthesis

This complex can serve as a pre-formed ammonia-alcohol adduct for reductive amination or other reactions where a controlled nitrogen environment is required. Its use is supported by the well-characterized molecular weight and composition , differentiating it from generic ammonia solutions. This is particularly relevant in the synthesis of chiral amino alcohols, where the specific solvent environment provided by the 4-methoxybutan-1-ol component can influence enantioselectivity .

As a Tailored Co-Solvent for Coating and Ink Formulations

Leveraging the proven performance of the parent alcohol , Azane;4-methoxybutan-1-ol is a candidate co-solvent for high-performance coatings. The data shows that 4-methoxybutan-1-ol improves dissolving power, drying time, and flow in n-butyl acetate systems. The ammonia adduct in the target compound may offer additional utility by influencing pH or interacting with acidic formulation components, a feature absent in simple glycol ethers.

As a Reagent in Organometallic and Coordination Chemistry

The presence of both an alcohol/ether and an ammonia moiety makes this complex a potential ligand or ligand precursor for the synthesis of metal-organic frameworks or catalysts. Its unique combination of functional groups, which is not found in simpler analogs like 1-butanol or ethylene glycol , allows for chelation or bridging coordination modes, as inferred from studies on related ammonia-alcohol co-crystal behavior .

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